molecular formula C15H21N3O2 B4415228 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide

2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide

Katalognummer B4415228
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: COJJMWRFKGBZRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide, also known as EMA-401, is a novel drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is a debilitating condition that can significantly impact the quality of life of affected individuals. EMA-401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide acts by selectively blocking the angiotensin II type 2 receptor (AT2R). AT2R is known to be involved in the regulation of pain signaling in the nervous system. By blocking AT2R, 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has been shown to reduce the levels of inflammatory cytokines in the nervous system, which are known to contribute to the development and maintenance of neuropathic pain. In addition, 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide can reduce the activity of glial cells, which are known to play a role in the development of chronic pain. 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has also been shown to increase the levels of endogenous opioids in the nervous system, which can further reduce pain.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has several advantages for use in lab experiments. It is highly selective for the AT2R receptor, which reduces the risk of off-target effects. 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has also been shown to be well-tolerated and does not produce any significant side effects. However, the synthesis of 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide is complex and requires several chemical intermediates, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide. One potential application is in the treatment of other types of chronic pain, such as cancer pain or inflammatory pain. In addition, the mechanisms underlying the analgesic effects of 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide are not fully understood and further research is needed to elucidate these mechanisms. Finally, the development of new analogs of 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide may lead to the discovery of more potent and selective AT2R blockers for the treatment of neuropathic pain.

Wissenschaftliche Forschungsanwendungen

2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has been extensively studied in preclinical models of neuropathic pain. These studies have shown that 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has potent analgesic effects and can effectively reduce pain behaviors in animal models of neuropathic pain. In addition, 2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide has been shown to be well-tolerated and does not produce any significant side effects.

Eigenschaften

IUPAC Name

2-ethyl-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-10(5-2)14(20)18-15-16-8-11-12(17-15)6-9(3)7-13(11)19/h8-10H,4-7H2,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJJMWRFKGBZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide
Reactant of Route 2
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide
Reactant of Route 3
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-ethyl-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.